molecular formula C13H16FNO B1386440 3-Fluoro-4-(hexyloxy)benzonitrile CAS No. 223136-94-5

3-Fluoro-4-(hexyloxy)benzonitrile

Cat. No. B1386440
M. Wt: 221.27 g/mol
InChI Key: WEKBMDBZXSMPBD-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(hexyloxy)benzonitrile” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that benzonitrile derivatives find application in industries and medical fields1. They are used as preservatives for food products, in the making of dyes, and in the medical field, many benzonitrile derivatives are used as urinary antiseptics and for disinfecting bronchial tubes2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-Fluoro-4-(hexyloxy)benzonitrile”. However, it’s worth noting that the synthesis of similar compounds often involves complex chemical reactions3.



Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(hexyloxy)benzonitrile” is not readily available. However, the structure of similar compounds like “3-Fluoro-4-methoxybenzonitrile” has been analyzed4. The Fluorine substitution is seen to affect its structure and charge distributions in its vicinity5.



Chemical Reactions Analysis

Specific chemical reactions involving “3-Fluoro-4-(hexyloxy)benzonitrile” are not readily available. However, in alkylbenzenes, the carbon atom which is attached to the aromatic ring is particularly reactive6. Reactions taking place at this carbon atom are said to occur at the benzylic position6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-(hexyloxy)benzonitrile” are not readily available. However, similar compounds like “3-Fluoro-4-hydroxybenzonitrile” have a molecular weight of 137.11 and are solid at room temperature7.


Safety And Hazards

The safety and hazards of “3-Fluoro-4-(hexyloxy)benzonitrile” are not readily available. However, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as having acute oral toxicity, acute dermal toxicity, and are combustible solids87.


Future Directions

The future directions of “3-Fluoro-4-(hexyloxy)benzonitrile” are not readily available. However, similar compounds like “3-fluoro-4-methylbenzonitrile” have been predicted to be efficient tools for future applications in the field of non-linear optics2.


Please note that this analysis is based on the information available and may not be fully comprehensive due to the specificity of the compound and the limitations of available resources. For more detailed information, it’s recommended to consult a specialist or conduct further research.


properties

IUPAC Name

3-fluoro-4-hexoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-2-3-4-5-8-16-13-7-6-11(10-15)9-12(13)14/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKBMDBZXSMPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656269
Record name 3-Fluoro-4-(hexyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(hexyloxy)benzonitrile

CAS RN

223136-94-5
Record name 3-Fluoro-4-(hexyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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